[2-(2-Methylcyclopropyl)cyclopropyl]methanamine
Description
[2-(2-Methylcyclopropyl)cyclopropyl]methanamine is a chemical compound with the molecular formula C₈H₁₅N and a molecular weight of 125.2 g/mol . This compound features a cyclopropyl group substituted with a methyl group and another cyclopropyl group attached to a methanamine moiety. It is primarily used in research and development settings.
Properties
IUPAC Name |
[2-(2-methylcyclopropyl)cyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-5-2-7(5)8-3-6(8)4-9/h5-8H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPAFIJWILYOJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2CC2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [2-(2-Methylcyclopropyl)cyclopropyl]methanamine involves several steps, typically starting with the preparation of the cyclopropyl intermediates The reaction conditions often include the use of strong bases and specific catalysts to facilitate the formation of the cyclopropyl rings
Formation of the cyclopropyl intermediates: This can be achieved through the reaction of suitable alkenes with diazomethane or other cyclopropanating agents.
Substitution reactions:
Chemical Reactions Analysis
[2-(2-Methylcyclopropyl)cyclopropyl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
[2-(2-Methylcyclopropyl)cyclopropyl]methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of [2-(2-Methylcyclopropyl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems and other cellular processes .
Comparison with Similar Compounds
[2-(2-Methylcyclopropyl)cyclopropyl]methanamine can be compared with other cyclopropyl-containing amines, such as:
Cyclopropylamine: A simpler compound with a single cyclopropyl group attached to an amine.
2-Methylcyclopropylamine: Similar to the compound but lacks the second cyclopropyl group.
Cyclopropylmethylamine: Contains a cyclopropyl group attached to a methylamine moiety.
The uniqueness of this compound lies in its dual cyclopropyl groups, which may confer distinct chemical and biological properties compared to its simpler counterparts .
Biological Activity
[2-(2-Methylcyclopropyl)cyclopropyl]methanamine, a cyclopropyl-containing amine, has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features two cyclopropyl groups attached to a methanamine backbone, which may influence its interaction with biological targets. The dual cyclopropyl structure is hypothesized to confer distinct chemical and biological properties compared to simpler amines.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in neurotransmitter systems. Research indicates that it may modulate the activity of these targets, leading to various physiological effects.
Key Mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptor Modulation : It could act on neurotransmitter receptors, potentially affecting mood and cognitive functions.
Pharmacological Applications
Research into the pharmacological applications of this compound is ongoing, particularly in the following areas:
- Neurological Disorders : Preliminary studies suggest potential therapeutic applications in treating conditions such as depression and anxiety.
- Antimicrobial Activity : There are indications that this compound may exhibit antimicrobial properties, although detailed studies are needed.
- Cancer Research : Initial investigations into its cytotoxicity against various cancer cell lines are promising.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| Cyclopropylamine | Single cyclopropyl group | Basic amine properties |
| 2-Methylcyclopropylamine | One cyclopropyl group, methyl substitution | Enhanced biological activity |
| Cyclopropylmethylamine | Cyclopropyl group attached to methylamine | Moderate biological effects |
The unique dual cyclopropyl structure of this compound potentially enhances its biological activity compared to these simpler analogs.
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that derivatives of cyclopropane-containing compounds could enhance synaptic plasticity in neuronal cultures, suggesting potential neuroprotective effects for this compound.
- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects on human cancer cell lines, indicating its potential as a chemotherapeutic agent. Specific IC50 values for various cell lines are currently being evaluated.
- Antimicrobial Properties : Research is underway to assess the antimicrobial efficacy of this compound against common pathogenic bacteria and fungi.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
